4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine
Overview
Description
4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine is a complex organic compound featuring both morpholine and thiomorpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-bromophenylsulfonyl chloride with morpholine under basic conditions to form 4-(4-bromophenylsulfonyl)morpholine. This intermediate is then reacted with thiomorpholine in the presence of a suitable base to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine can undergo various chemical reactions, including:
Oxidation: The thiomorpholine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The sulfonyl groups can be reduced under specific conditions.
Substitution: The aromatic ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced sulfonyl derivatives.
Substitution: Brominated or nitrated aromatic compounds.
Scientific Research Applications
4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfonyl and thiomorpholine groups play a crucial role in its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[(4-Bromophenyl)sulfonyl]morpholine
- 4-{[4-(Bromomethyl)phenyl]sulphonyl}morpholine
Comparison
Compared to similar compounds, 4-(4-Thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine is unique due to the presence of both morpholine and thiomorpholine moietiesThe thiomorpholine group, in particular, imparts additional sulfur-based reactivity, making it distinct from other sulfonyl morpholine derivatives .
Properties
IUPAC Name |
4-(4-thiomorpholin-4-ylsulfonylphenyl)sulfonylmorpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O5S3/c17-23(18,15-5-9-21-10-6-15)13-1-3-14(4-2-13)24(19,20)16-7-11-22-12-8-16/h1-4H,5-12H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXKLSLIPPDVJTN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCSCC3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O5S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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